molecular formula C12H12N2O3 B2650783 Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 91393-16-7

Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2650783
CAS RN: 91393-16-7
M. Wt: 232.239
InChI Key: SAISCYNZBKJQRO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate (EMOC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOC belongs to the oxadiazole family of compounds and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds have been obtained through reactions involving ethyl oxalyl chloride, ethyl piperazine-1-carboxylate, and various aromatic aldehydes, showcasing their versatility in chemical synthesis (Santilli & Morris, 1979), (Başoğlu et al., 2013), (Kara et al., 2021).

Biological Activities

These compounds have shown a range of biological activities. For instance, some derivatives demonstrated antihypertensive activity in rats, indicating potential therapeutic applications (Santilli & Morris, 1979). Additionally, certain compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their utility in addressing bacterial infections and metabolic disorders (Başoğlu et al., 2013), (Rehman et al., 2018).

Anticancer Potential

Some derivatives of Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate have been evaluated for their anticancer properties. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for example, were found to have significant potential as anticancer agents (Rehman et al., 2018).

Spectral Analysis and Solvent Effects

In-depth spectral analysis and studies on solvent effects have been conducted on certain derivatives. These studies have provided insights into the solvent-induced vibrational shifts and the interactions between the compounds and various solvents, which is crucial for understanding their chemical behavior and potential applications (Kara et al., 2021).

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAISCYNZBKJQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

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